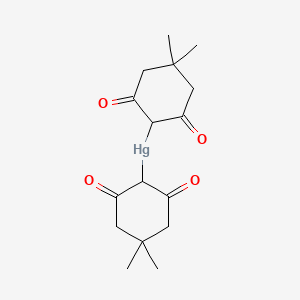![molecular formula C21Cl15N3S3 B14505983 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine CAS No. 64181-67-5](/img/structure/B14505983.png)
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three pentachlorophenylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of pentachlorothiophenol with cyanuric chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the pentachlorophenylsulfanyl groups .
Analyse Chemischer Reaktionen
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with various biological molecules, affecting their function. The triazine ring provides a stable scaffold that can interact with different pathways, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine include:
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
s-Triazine derivatives: Compounds like 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine, which are used in high-energy materials.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of pentachlorophenylsulfanyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64181-67-5 |
|---|---|
Molekularformel |
C21Cl15N3S3 |
Molekulargewicht |
922.2 g/mol |
IUPAC-Name |
2,4,6-tris[(2,3,4,5,6-pentachlorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21Cl15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChI-Schlüssel |
IZQUFGDEEIXRCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)SC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
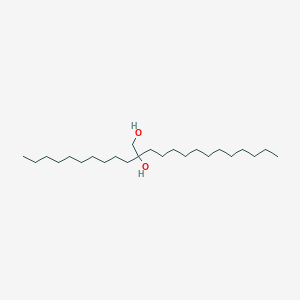
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
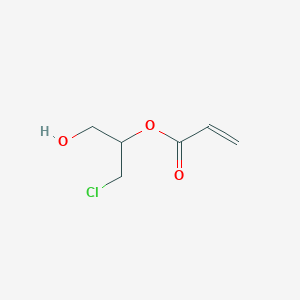

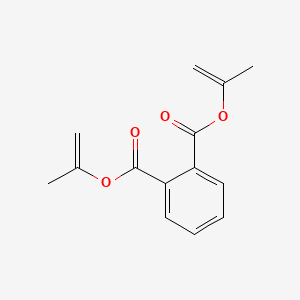
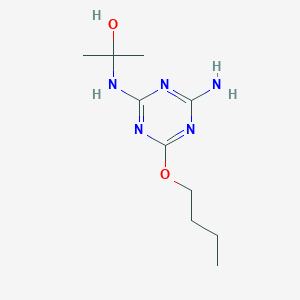
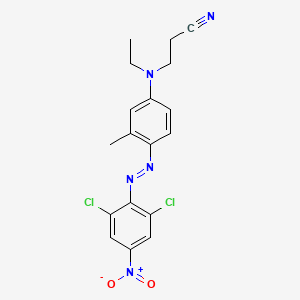
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
phosphanium iodide](/img/structure/B14506012.png)
